molecular formula C12H12N2S B12585947 2-(2,5-Dimethylphenyl)sulfanylpyrimidine CAS No. 646511-21-9

2-(2,5-Dimethylphenyl)sulfanylpyrimidine

Cat. No.: B12585947
CAS No.: 646511-21-9
M. Wt: 216.30 g/mol
InChI Key: SYZLWWLIKHOQJB-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)sulfanylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a 2,5-dimethylphenyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)sulfanylpyrimidine typically involves the reaction of 2,5-dimethylphenylthiol with a pyrimidine derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)sulfanylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,5-Dimethylphenyl)sulfanylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)sulfanylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect the protein’s function. This interaction is facilitated by the electrophilic nature of the sulfanyl group, which can react with nucleophilic amino acid residues like cysteine .

Comparison with Similar Compounds

Similar Compounds

    2-Sulfonylpyrimidines: These compounds share a similar pyrimidine core but have different substituents, such as sulfonyl groups.

    2-(2,5-Dimethylphenyl)thioethers: These compounds have a similar phenyl group but differ in the nature of the sulfur-containing substituent.

Uniqueness

2-(2,5-Dimethylphenyl)sulfanylpyrimidine is unique due to its specific combination of a 2,5-dimethylphenyl group and a sulfanyl group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

646511-21-9

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)sulfanylpyrimidine

InChI

InChI=1S/C12H12N2S/c1-9-4-5-10(2)11(8-9)15-12-13-6-3-7-14-12/h3-8H,1-2H3

InChI Key

SYZLWWLIKHOQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=CC=N2

Origin of Product

United States

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